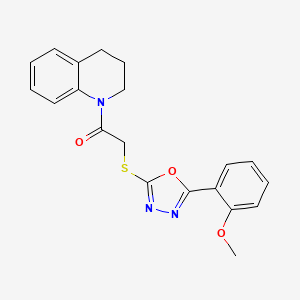
1-(3,4-二氢喹啉-1(2H)-基)-2-((5-(2-甲氧苯基)-1,3,4-恶二唑-2-基)硫代)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a dihydroquinolinyl moiety, an oxadiazole ring, and a methoxyphenyl group, which may contribute to its potential biological activity and photophysical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives involves the reaction of homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid or phosphorus pentasulfide to yield oxadiazolo and thiadiazolo derivatives, respectively . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, utilizing appropriate starting materials and reaction conditions to incorporate the dihydroquinolinyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using spectroscopic methods such as NMR and FT-IR, as demonstrated in the synthesis and characterization of dihydroquinazolinone derivatives . The photophysical properties, including solvent-dependent emission and intramolecular charge transfer, can be studied using absorption and emission spectroscopy. Additionally, computational methods like DFT and TDDFT can be employed to predict and confirm the molecular structure and electronic properties .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by the presence of the oxadiazole and dihydroquinolinyl moieties. Oxadiazoles are known for their participation in various chemical reactions, including nucleophilic substitution and cycloadditions, which could be utilized for further chemical modifications . The dihydroquinolinyl group could undergo oxidation, reduction, and other transformations typical for heterocyclic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include fluorescence, as seen in related quinolinone derivatives . The cytotoxic activity against cancer cell lines could also be a significant property, as similar structures have shown such biological activities . The solubility, melting point, and stability of the compound would be influenced by the functional groups present and could be determined experimentally.
科学研究应用
抗结核和细胞毒性研究一个重要的应用领域是合成和评估 3-杂芳基硫代喹啉衍生物的体外抗结核和细胞毒性研究。这些化合物已使用多种前体合成,包括 1-(3,4-二氢喹啉-1(2H)-基)-2-((5-(2-甲氧苯基)-1,3,4-恶二唑-2-基)硫代)乙酮或其结构类似物,并针对结核分枝杆菌进行了筛选。在这些化合物中,某些衍生物表现出有希望的抗结核活性,对哺乳动物细胞系的细胞毒性作用最小,突出了它们作为低毒性抗结核治疗剂的潜力 (Selvam 等人,2011)。
光物理研究另一个重要应用涉及研究二氢喹唑啉酮衍生物的光物理性质。这些研究对于理解这些化合物与光的相互作用至关重要,这对于设计光敏材料和试剂至关重要。从类似结构框架合成的衍生物的光物理性质会根据溶剂极性发生显着变化,表明它们在开发光敏材料和传感器方面的潜在用途 (M. Pannipara 等人,2017)。
合成化学和新型衍生物该化合物及其衍生物在合成化学中也发挥着至关重要的作用,作为合成具有潜在抗癌、抗菌和抗氧化活性的新型化合物的关键中间体。这包括开发包含 1,3,4-恶二唑部分的新系列化合物,这些化合物已针对其对各种细菌菌株的抗菌特性进行了评估。此类研究有助于发现具有更高疗效和减少耐药性问题的新的药物 (R. S. Joshi 等人,2011)。
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOBOSCOKLYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

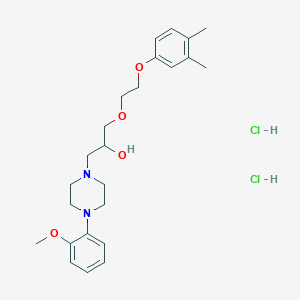
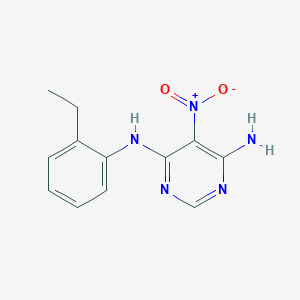
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
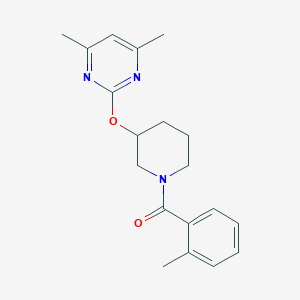
![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)
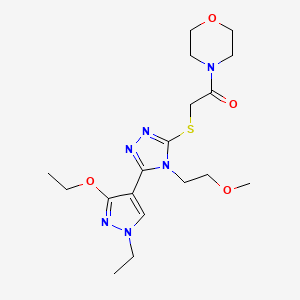
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
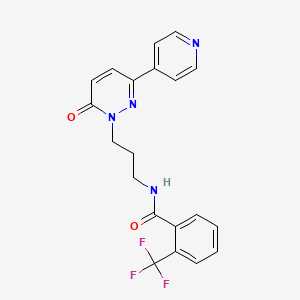
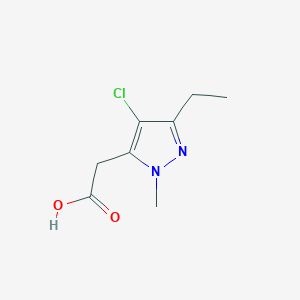
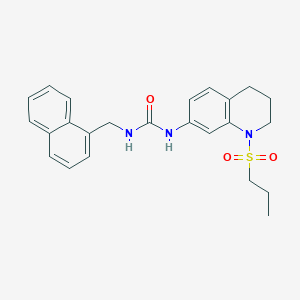

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)